5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a thiazolo[3,2-b][1,2,4]triazole derivative with a complex substitution pattern. Its core structure includes a fused thiazole-triazole ring system, substituted at the 5-position with a [(4-(3-chlorophenyl)piperazin-1-yl)(p-tolyl)methyl] group and at the 2-position with an ethyl group. The 6-position is hydroxylated. The ethyl substituent on the thiazole ring could influence metabolic stability compared to methyl analogs .
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-9-7-16(2)8-10-17)29-13-11-28(12-14-29)19-6-4-5-18(25)15-19/h4-10,15,21,31H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICUXCSMOJDNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898367-74-3) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 468.0 g/mol. It features a thiazole ring fused with a triazole moiety and incorporates piperazine and chlorophenyl groups which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.0 g/mol |
| CAS Number | 898367-74-3 |
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with thiazole and triazole-containing compounds. Common methods include:
- Condensation Reactions : Utilizing coupling agents to facilitate the formation of the thiazole and triazole rings.
- Solvent Systems : Reactions are often conducted in solvents such as acetonitrile or ethanol under controlled temperatures to optimize yield.
The compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly by interacting with serotonin receptors (5-HT receptors). This interaction can lead to anxiolytic and antidepressant effects, similar to other piperazine derivatives.
Pharmacological Properties
Research indicates that derivatives containing piperazine structures exhibit a range of biological activities:
- Antidepressant Activity : The structural similarity to known antidepressants suggests potential efficacy in mood disorders.
- Anxiolytic Effects : Studies have shown significant reductions in anxiety-like behaviors in animal models.
- Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, including prostate cancer cells.
Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of similar compounds in rodent models. The results indicated that compounds with piperazine moieties significantly reduced immobility time in the forced swim test, suggesting antidepressant activity .
Study 2: Anxiolytic Properties
In another research effort, the anxiolytic properties were assessed using the elevated plus maze test. Compounds similar to This compound exhibited increased time spent in open arms compared to controls, indicating reduced anxiety levels .
Study 3: Cytotoxicity Against Cancer Cells
A recent investigation focused on the cytotoxic effects of piperazine derivatives on prostate cancer cells. The findings revealed that these compounds induced apoptosis and inhibited cell proliferation effectively at specific concentrations .
Scientific Research Applications
Pharmacological Applications
- Antidepressant and Anxiolytic Properties :
-
Anticancer Activity :
- Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in cancer cells such as HT29, suggesting that this compound may also possess similar anticancer properties .
- Antimicrobial Activity :
Case Study 1: Anticancer Activity
A study on a series of triazole derivatives highlighted their ability to inhibit phospholipid-dependent kinase 1, leading to significant cytotoxic activity against HT29 cancer cells. Among the synthesized structures, specific derivatives demonstrated considerable delays in the cell cycle progression of cancer cells .
Case Study 2: Antimicrobial Evaluation
A recent investigation into various substituted piperazine derivatives revealed promising antimicrobial activity against a range of pathogens. Compounds similar to 5-((4-(3-chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol were evaluated using serial dilution methods, showing effectiveness comparable to established antibiotic treatments .
Potential Future Directions
Given its promising pharmacological profiles, further research into the optimization of this compound's structure could enhance its efficacy and specificity for targeted therapies. Investigations into its mechanism of action at the molecular level will provide deeper insights into its therapeutic potential.
Chemical Reactions Analysis
Reactivity of the Piperazine Moiety
The 4-(3-chlorophenyl)piperazine group is a key site for nucleophilic substitution and alkylation reactions due to its secondary amine functionality.
Thiazolo[3,2-b] triazole Core Reactions
The fused thiazole-triazole system is susceptible to electrophilic substitution and oxidation.
Electrophilic Aromatic Substitution
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Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at electron-rich positions of the thiazole ring.
-
Halogenation : Br₂ in acetic acid yields brominated derivatives.
Oxidation of the Thiazole Ring
-
The thiazole sulfur can be oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA.
Hydroxyl Group (-OH) Modifications
The C6 hydroxyl group participates in esterification and etherification:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Acetic anhydride, pyridine, RT | Acetylated derivative |
| Etherification | Alkyl halides, NaH, DMF, 60°C | Alkoxy derivatives |
Methylene Bridge Functionalization
The central (p-tolyl)methyl group may undergo:
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Free-radical bromination (NBS, light) to introduce bromine at the benzylic position .
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Oxidation with KMnO₄ to form a ketone derivative.
Multi-Component Cyclization Reactions
Analogous triazole-thiazole systems undergo cyclization with reagents like NH₄OAc or thiourea to form fused heterocycles . For example:
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Reaction with aryl hydrazines and paraformaldehyde under electrochemical conditions yields extended triazole frameworks .
Stability Under pH and Thermal Conditions
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Acidic Conditions : Protonation of the piperazine nitrogen occurs below pH 4, enhancing solubility.
-
Basic Conditions : Deprotonation of the hydroxyl group (pKa ~10) above pH 12.
-
Thermal Stability : Decomposes above 200°C, confirmed by TGA/DSC.
Comparative Reactivity Table
The table below summarizes key reactions for structurally related compounds:
Mechanistic Insights
Comparison with Similar Compounds
Key Observations:
- Piperazine Role: The 3-chlorophenylpiperazine moiety is shared with NF1442 , which exhibits nanomolar affinity for Ca²⁺-ATPase, suggesting this group is critical for binding to enzymatic targets.
- Steric Effects : The 2-ethyl group in the target compound may reduce metabolic oxidation compared to the 2-methyl analog in , improving pharmacokinetics.
Enzyme Inhibition (Ca²⁺-ATPase):
Antifungal Potential (Docking Studies):
- Compounds in with triazole-thiadiazole cores showed docking scores of −8.2 to −9.5 kcal/mol against 14-α-demethylase (PDB: 3LD6). The target compound’s thiazolo-triazole core may similarly interact with fungal cytochrome P450 enzymes.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Stepwise heterocyclic assembly : Start with diethyl oxalate and substituted ketones in toluene under sodium hydride catalysis to form intermediate esters .
- Cyclization : Use hydrazine hydrate to convert intermediates into pyrazole-carboxylates, followed by thiolation and condensation with aromatic carboxylic acids in phosphorus oxychloride .
- Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C enhance reaction efficiency .
- Purification : Monitor reactions via TLC, isolate products via ice-water quenching, and recrystallize in aqueous acetic acid .
Key Parameters (Table 1):
| Step | Reagent/Catalyst | Temperature | Yield Range |
|---|---|---|---|
| Ester formation | NaH, toluene | Reflux | 60–75% |
| Cyclization | Hydrazine hydrate | 80°C | 70–85% |
| Thiadiazole formation | POCl₃ | 100°C | 65–80% |
Basic: What analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), piperazine N–CH₂ signals (δ 3.1–3.5 ppm), and hydroxyl groups (broad singlet at δ 5.5–6.0 ppm) .
- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹), S–H bonds (2550 cm⁻¹), and triazole C–N vibrations (~1500 cm⁻¹) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can molecular docking predict the compound’s antifungal activity against 14-α-demethylase lanosterol (CYP51)?
Methodological Answer:
- Target Selection : Retrieve CYP51 structure (PDB: 3LD6) and prepare it via protonation and energy minimization .
- Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) and assign partial charges.
- Docking Software : Use AutoDock Vina with a grid box centered on the heme cofactor.
- Validation : Compare docking scores (ΔG) with known inhibitors like fluconazole. A ΔG ≤ −8.0 kcal/mol suggests strong binding .
Example Results (Table 2):
| Compound | Docking Score (ΔG, kcal/mol) | H-Bond Interactions |
|---|---|---|
| Target | −9.2 | His310, Tyr118 |
| Fluconazole | −7.5 | Tyr140, Thr311 |
Advanced: How to resolve contradictions between in silico predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate docking parameters : Adjust protonation states of active-site residues (e.g., Asp229 in CYP51) .
- Solubility testing : Use shake-flask method to measure logP; poor solubility (logP > 5) may reduce cellular uptake despite strong docking .
- Enzymatic assays : Conduct MIC tests against Candida albicans and correlate with docking scores. Discrepancies may indicate off-target effects .
Advanced: What computational strategies can accelerate SAR studies for analogs?
Methodological Answer:
- QSAR Modeling : Use Gaussian or COMSOL to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with antifungal IC₅₀ values .
- Fragment-Based Design : Replace the p-tolyl group with electron-withdrawing substituents (e.g., nitro) to enhance CYP51 binding .
- AI-Driven Libraries : Apply ICReDD’s reaction path search algorithms to generate novel triazole-thiadiazole hybrids .
Basic: What purification techniques are effective for removing byproducts in the final step?
Methodological Answer:
- Recrystallization : Use ethanol/water (1:1) or DMF/ethanol mixtures to isolate pure crystals .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar byproducts .
- HPLC Prep-Scale : Utilize reverse-phase columns for high-purity (>99%) isolation .
Advanced: How to validate stereochemical effects on bioactivity using Z/E isomer analysis?
Methodological Answer:
- NOESY NMR : Identify spatial proximity of substituents (e.g., p-tolyl and triazole protons) to assign configuration .
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns; test isomers in enzyme inhibition assays .
- Crystallography : Solve single-crystal structures to correlate absolute configuration with activity trends .
Advanced: What enzymatic assays confirm 14α-demethylase inhibition?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
